molecular formula C11H11ClO2 B12526543 1-(3-Chlorophenyl)pentane-1,4-dione CAS No. 735276-43-4

1-(3-Chlorophenyl)pentane-1,4-dione

Cat. No.: B12526543
CAS No.: 735276-43-4
M. Wt: 210.65 g/mol
InChI Key: URWAEVRPAMPJHA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pentane-1,4-dione is a diketone derivative featuring a 3-chlorophenyl substituent at the 1-position of the pentane-1,4-dione backbone. It is synthesized via copper-catalyzed decarboxylative oxyalkylation of alkynyl carboxylic acids, yielding 58% after purification by column chromatography (petroleum ether/ethyl acetate = 5:1) . The compound is characterized by ¹H NMR, ¹³C NMR, IR, and HRMS (ESI) data, confirming its structure. Its primary applications lie in pharmaceutical intermediate synthesis, such as in the development of pyrrole derivatives for antimicrobial agents (e.g., BM212 series) and materials science research .

Properties

CAS No.

735276-43-4

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

1-(3-chlorophenyl)pentane-1,4-dione

InChI

InChI=1S/C11H11ClO2/c1-8(13)5-6-11(14)9-3-2-4-10(12)7-9/h2-4,7H,5-6H2,1H3

InChI Key

URWAEVRPAMPJHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)pentane-1,4-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with pentane-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 1-(3-chlorophenyl)pentane-1,4-dione may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)pentane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)pentane-1,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)pentane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and affect biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3-Chlorophenyl)pentane-1,4-dione are influenced by its substituents. Below is a comparative analysis with analogous diketones:

Table 1: Key Properties of 1-(3-Chlorophenyl)pentane-1,4-dione and Analogues

Compound Substituent Yield Key Applications/Notes Reference
1-(3-Chlorophenyl)pentane-1,4-dione 3-Chlorophenyl 58% Intermediate for antimicrobial agents (e.g., BM212 derivatives)
1-(4-Chlorophenyl)pentane-1,4-dione 4-Chlorophenyl 87% Higher yield due to para-substituent electronic effects; precursor to BM212
1-m-Tolyl-pentane-1,4-dione 3-Methylphenyl 67% Enhanced yield vs. chloro analogues; methyl group reduces steric/electronic hindrance
1-(4-Isopropylphenyl)pentane-1,4-dione 4-Isopropylphenyl 50% Lower yield due to steric bulk; used in GSK074A synthesis
1-(Pyridin-2-yl)pentane-1,4-dione Pyridin-2-yl N/A Coordination chemistry (e.g., cadmium complexes in material science)

Key Findings

Substituent Position and Yield :

  • The para-chloro isomer (1-(4-Chlorophenyl)pentane-1,4-dione) achieves an 87% yield, significantly higher than the meta-chloro isomer (58%) . This disparity arises from electronic effects: para-substitution minimizes steric hindrance and optimizes resonance stabilization during synthesis.
  • Methyl substituents (e.g., 1-m-Tolyl-pentane-1,4-dione) yield 67%, outperforming chloro derivatives due to reduced electron-withdrawing effects, which may accelerate intermediate formation .

Steric Effects :

  • Bulky groups like isopropyl (1-(4-Isopropylphenyl)pentane-1,4-dione) reduce yields (50%) due to hindered reaction kinetics during cyclization or coupling steps .

Functional Group Diversity :

  • The pyridinyl substituent in 1-(Pyridin-2-yl)pentane-1,4-dione enables coordination with transition metals (e.g., cadmium), highlighting its utility in material science versus the pharmacological focus of chlorophenyl analogues .

Pharmacological Relevance :

  • Chlorophenyl-substituted diketones are critical intermediates for pyrrole synthesis (e.g., GSK303A, a pyrrole-based antimicrobial agent derived from 1-(4-Chlorophenyl)pentane-1,4-dione) .
  • The 3-chloro isomer’s meta-substitution may influence binding affinity in drug-receptor interactions, though direct pharmacological data remain unexplored in the provided evidence.

Biological Activity

1-(3-Chlorophenyl)pentane-1,4-dione is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a dione functional group. This compound has garnered attention due to its potential biological activities, particularly in the realm of enzyme inhibition and interactions with various molecular targets.

  • Molecular Formula : C11_{11}H11_{11}ClO2_2
  • Molecular Weight : Approximately 210.65 g/mol
  • CAS Number : 735276-43-4

The compound exists as a solid at room temperature and exhibits significant chemical reactivity due to the presence of both carbonyl groups and the chlorinated aromatic ring.

Biological Activity

Research indicates that 1-(3-Chlorophenyl)pentane-1,4-dione exhibits potential biological activity, particularly in enzyme inhibition studies. The compound may interact with various molecular targets, influencing biochemical pathways.

Enzyme Inhibition

The structure of 1-(3-Chlorophenyl)pentane-1,4-dione allows for π-π interactions with aromatic residues in proteins and hydrogen bonding with active site residues of target enzymes. This interaction profile suggests that the compound could modulate enzyme activity effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

The uniqueness of 1-(3-Chlorophenyl)pentane-1,4-dione lies in its specific arrangement of functional groups and the presence of the chlorinated aromatic ring at the meta position. This structural arrangement influences its reactivity patterns and biological activity compared to similar compounds.

Compound NameCAS NumberUnique Features
1-(4-Chlorophenyl)pentane-1,4-dione53842-12-9Different position of chlorine atom on phenyl ring
3-(4-Chlorophenyl)-2-butanone25017-08-7Ketone functional group instead of dione
2-(3-Chlorophenyl)-2-butanone25017-08-7Similar carbon skeleton but different functional group
3-(2-Chlorophenyl)-pentane-1,4-dioneNot specifiedVariation in chlorine position on phenyl ring

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